tert-Butyl 4-((tert-butoxycarbonyl)amino)-4-methylpiperidine-1-carboxylate

Description

Systematic IUPAC Nomenclature and Structural Representation

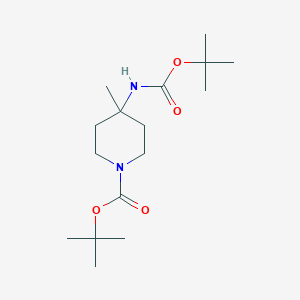

The compound tert-butyl 4-((tert-butoxycarbonyl)amino)-4-methylpiperidine-1-carboxylate is systematically named according to IUPAC rules as follows:

- Root structure : A piperidine ring (a six-membered saturated heterocycle with one nitrogen atom).

- Substituents :

- A tert-butoxycarbonyl (Boc) group at position 1 (N-protecting group).

- A methyl group and a Boc-protected amino group at position 4.

IUPAC Name :

tert-Butyl 4-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate.

Structural Representation :

- Skeletal formula : The piperidine ring is substituted at the 1-position with a Boc group (C(O)OC(CH₃)₃) and at the 4-position with both a methyl (-CH₃) and a Boc-protected amino group (-NH-C(O)OC(CH₃)₃).

- SMILES :

CC1(CCN(CC1)C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C - 2D Depiction :

O || (CH₃)₃COC-N | CH₃-C(piperidine)-C(=O)O-C(CH₃)₃

Molecular Formula and Weight Analysis

Molecular Formula : C₁₆H₃₀N₂O₄

Molecular Weight : 314.42 g/mol

Exact Mass :

Calculated using isotopic abundances:

- Carbon (C): 12.0107 × 16 = 192.1712

- Hydrogen (H): 1.00784 × 30 = 30.2352

- Nitrogen (N): 14.0067 × 2 = 28.0134

- Oxygen (O): 15.999 × 4 = 63.996

Total : 314.4158 g/mol

Elemental Composition :

| Element | Quantity | Contribution (%) |

|---|---|---|

| C | 16 | 61.11 |

| H | 30 | 9.62 |

| N | 2 | 8.91 |

| O | 4 | 20.36 |

Stereochemical Configuration and Conformational Isomerism

Stereochemistry :

- The piperidine ring adopts a chair conformation to minimize steric strain, with bulky Boc groups occupying equatorial positions.

- The carbon at position 4 (C4) is a potential stereocenter , bonded to four distinct groups:

Conformational Isomerism :

- The chair conformation is stabilized by equatorial placement of Boc groups, reducing 1,3-diaxial interactions.

- Boat or twist-boat conformations are less favorable due to increased steric hindrance.

Comparative Analysis with Related Piperidine-Boc Derivatives

Key Differences :

- The target compound’s dual Boc protection enhances steric bulk and stability against nucleophilic attack compared to mono-Boc derivatives.

- Substitutions at C4 influence solubility : Methyl groups increase hydrophobicity, while carboxylate esters (e.g., in Methyl 4-((Boc)amino)piperidine-4-carboxylate) enhance water solubility.

- Piperidine ring conformation varies with substituent hybridization: sp³ carbons favor chair conformations, while sp² carbons (e.g., in thione derivatives) distort the ring.

Properties

IUPAC Name |

tert-butyl 4-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30N2O4/c1-14(2,3)21-12(19)17-16(7)8-10-18(11-9-16)13(20)22-15(4,5)6/h8-11H2,1-7H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJFMFAYEKZUIHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50736665 | |

| Record name | tert-Butyl 4-[(tert-butoxycarbonyl)amino]-4-methylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50736665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187322-34-4 | |

| Record name | tert-Butyl 4-[(tert-butoxycarbonyl)amino]-4-methylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50736665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as tert-butyloxycarbonyl-protected amino acids, are often used in peptide synthesis.

Mode of Action

The compound acts as a protecting group in peptide synthesis. The tert-butyloxycarbonyl (Boc) group is used for N α-amino protecting, which is selectively removed via treatment with acid. This allows for the selective synthesis of complex peptides without unwanted side reactions.

Biochemical Pathways

The compound plays a crucial role in the synthesis of peptides, particularly in the formation of dipeptides. It is used as a starting material in dipeptide synthesis with commonly used coupling reagents.

Result of Action

The result of the compound’s action is the successful synthesis of peptides with the desired sequence and structure. The use of the Boc group allows for the selective synthesis of complex peptides.

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the compound’s stability and reactivity can be affected by temperature, pH, and the presence of other reactive groups. Care should be taken when using amino acid ionic liquids (AAILs) for organic synthesis because of their multiple reactive groups.

Biological Activity

tert-Butyl 4-((tert-butoxycarbonyl)amino)-4-methylpiperidine-1-carboxylate, commonly referred to as Boc-4-amino-4-methylpiperidine, is a compound widely utilized in organic synthesis, particularly in peptide chemistry. Its structure allows it to function effectively as a protecting group for amino acids during peptide synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C16H30N2O4

- Molecular Weight : 314.42 g/mol

- CAS Number : 1187322-34-4

The compound acts primarily as a protecting group in peptide synthesis, which is essential for the formation of specific peptide sequences without unwanted reactions occurring at the amino or carboxyl groups. This functionality is crucial in synthesizing biologically active peptides that can serve therapeutic purposes.

Target Pathways

- Peptide Synthesis : Facilitates the formation of dipeptides by protecting the amino group from undesired reactions.

- Inhibition of Enzymatic Reactions : Similar compounds have shown potential in inhibiting enzymes such as acetylcholinesterase and β-secretase, which are relevant in neurodegenerative disease contexts.

In Vitro Studies

Research has demonstrated that related compounds exhibit significant biological activities:

- Neuroprotective Effects : Compounds similar to tert-butyl 4-((tert-butoxycarbonyl)amino)-4-methylpiperidine have been shown to protect astrocytes from amyloid beta-induced toxicity. For instance, a study indicated that a derivative inhibited amyloid aggregation and improved cell viability in the presence of toxic Aβ species .

In Vivo Studies

In vivo studies involving models of Alzheimer’s disease have indicated that these compounds can moderate oxidative stress and inflammatory responses associated with neurodegeneration. However, results can vary based on bioavailability and compound structure .

Case Studies and Research Findings

Applications in Research

The biological activity of this compound extends beyond peptide synthesis:

- Drug Development : Its derivatives are being explored as potential treatments for neurodegenerative diseases due to their ability to inhibit key enzymes involved in amyloid plaque formation.

- Synthetic Chemistry : The compound serves as an important intermediate in synthesizing various biologically active molecules.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The table below highlights structurally related piperidine derivatives and their key differences:

Physicochemical and Spectroscopic Comparisons

- Solubility: The target compound’s logP (calculated: ~3.2) is higher than analogues with polar substituents (e.g., tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate, logP ~1.5) .

- Spectroscopic Data :

- ¹H NMR : The target compound shows characteristic Boc group signals at δ 1.40–1.45 (18H, s) and piperidine protons at δ 3.60–4.10 (m, 4H) .

- Mass Spectrometry : HRMS data for the target compound confirms a molecular ion peak at m/z 313.2125 ([M+H]⁺), distinguishing it from lower-molecular-weight analogues .

Role in Drug Discovery

The target compound has been employed as a precursor in synthesizing CDK9 inhibitors, where its Boc groups are selectively deprotected to generate free amines for subsequent coupling with heterocyclic carboxylic acids . In contrast, piperazine-containing analogues (e.g., tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate) are preferred for dopamine receptor ligands due to their conformational flexibility .

Stability and Handling

Unlike compounds with free amines or aldehydes, the target compound’s Boc protection allows long-term storage at room temperature. However, analogues like tert-butyl 4-formylpiperidine-1-carboxylate require refrigeration to prevent polymerization .

Preparation Methods

Step 1: Synthesis of the Piperidine Core

The starting material is typically a piperidine derivative with a free amino group or a carboxylic acid, which undergoes Boc protection:

Piperidine-4-carboxylic acid or derivative + Boc anhydride (Boc₂O) + base (e.g., triethylamine)

- Reaction Conditions:

- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

- Temperature: 0°C to room temperature

- Time: 2-4 hours

This step yields tert-butyl 4-aminopiperidine-1-carboxylate , a key intermediate.

Step 2: Methyl Ester Formation

The carboxylic acid is esterified to form the methyl ester:

Carboxylic acid + methanol + acid catalyst (e.g., sulfuric acid or HCl)

- Reaction Conditions:

- Solvent: Methanol

- Temperature: Reflux (~65°C)

- Duration: Several hours until completion

Alternatively, direct methylation of the acid using diazomethane or methyl iodide can be employed, but esterification under acidic conditions is more common for large-scale synthesis.

Specific Research-Driven Variations

Recent patent literature and experimental reports have demonstrated advanced methods for optimizing yields and selectivity:

Use of Catalytic Systems:

Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) have been employed to introduce amino groups selectively at the 4-position, especially when starting from halogenated piperidines.Alternative Protecting Groups:

Some studies explore the use of carbobenzyloxy (Cbz) instead of Boc, depending on downstream deprotection strategies.Solvent and Temperature Optimization:

Reaction temperatures are carefully controlled (often 0–25°C) to prevent side reactions, with solvents like DCM, THF, or toluene preferred for their inertness and solubility profiles.

Data Table Summarizing Preparation Conditions

| Step | Reagents | Solvent | Temperature | Duration | Key Notes |

|---|---|---|---|---|---|

| 1. Boc protection | Boc₂O + triethylamine | DCM or THF | 0°C to RT | 2-4 hrs | Protects amino group |

| 2. Esterification | MeOH + H₂SO₄ | Methanol | Reflux (~65°C) | Several hrs | Converts acid to methyl ester |

| 3. Methylation at 4-position | NaH or KOtBu + CH₃I | DMF or THF | 0°C to RT | 1-2 hrs | Alkylates at nitrogen or carbon |

| 4. Final Boc protection (if needed) | Boc₂O + base | DCM | RT | 2-3 hrs | Ensures amino protection |

Notes on Industrial and Advanced Synthesis

Flow Chemistry:

Continuous flow reactors enable precise control over temperature and reaction times, improving yield and safety, especially for hazardous reagents like methyl iodide and sodium hydride.Purification:

Recrystallization or chromatography (silica gel, reverse-phase HPLC) ensures high purity suitable for pharmaceutical applications.Safety Precautions: Handling of methyl iodide and sodium hydride requires strict safety protocols due to toxicity and reactivity.

Q & A

Q. What are the optimal synthetic routes for preparing tert-Butyl 4-((tert-butoxycarbonyl)amino)-4-methylpiperidine-1-carboxylate?

The synthesis typically involves multi-step protection/deprotection strategies. For example, tert-butyl carbamate (Boc) groups are introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like NaHCO₃ in tetrahydrofuran (THF) . Key considerations include:

- Temperature control : Reactions often proceed at room temperature or under reflux to balance reactivity and side-product formation.

- Purification : Silica gel column chromatography is commonly used, with eluents such as ethyl acetate/hexane mixtures .

- Yield optimization : Intermediate characterization (e.g., TLC or LC-MS) ensures step efficiency.

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

- NMR : The tert-butyl groups appear as singlets at ~1.4 ppm (¹H NMR), while the piperidine ring protons show splitting patterns between 1.5–4.0 ppm. Carbamate carbonyls resonate at ~155 ppm in ¹³C NMR .

- Mass spectrometry (MS) : ESI-MS typically displays [M+H]⁺ or [M+Na]⁺ peaks, with fragmentation patterns confirming the Boc and piperidine moieties .

- X-ray crystallography : For crystalline derivatives, SHELX software can resolve bond angles and stereochemistry .

Q. What purification strategies are effective for removing common by-products?

- Column chromatography : Use gradient elution (e.g., 10–50% ethyl acetate in hexane) to separate Boc-protected intermediates from unreacted starting materials .

- Recrystallization : Polar solvents (e.g., methanol/water mixtures) can isolate high-purity crystals.

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve closely related impurities .

Advanced Research Questions

Q. How can regioselectivity be controlled during functionalization of the piperidine ring?

Regioselectivity is influenced by steric and electronic factors:

- Steric effects : The 4-methyl group directs reactions to less hindered positions (e.g., N-functionalization via nucleophilic substitution).

- Protecting groups : Boc groups stabilize intermediates, enabling selective deprotection under acidic conditions (e.g., TFA in DCM) for further derivatization .

- Catalysts : Pd-mediated cross-coupling reactions (e.g., Suzuki-Miyaura) can target specific positions on aromatic substituents .

Q. What structural modifications enhance solubility or bioavailability for pharmacological studies?

- Polar substituents : Introducing hydroxyl or amine groups improves aqueous solubility but may require additional protection (e.g., acetyl or trifluoroacetyl groups) .

- LogP optimization : Reducing tert-butyl groups or replacing them with smaller substituents (e.g., methyl) lowers hydrophobicity .

- Prodrug strategies : Esterification of carbamates can enhance membrane permeability .

Q. How is this compound utilized in drug discovery pipelines?

- Intermediate synthesis : It serves as a scaffold for kinase inhibitors or protease modulators, where the piperidine core mimics natural substrates .

- Protecting group strategy : The Boc group enables sequential functionalization, critical for constructing complex molecules (e.g., peptide hybrids) .

Q. What safety protocols are critical for handling this compound?

- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory due to potential skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors .

- Waste disposal : Collect organic waste separately and consult certified disposal services for hazardous materials .

Q. How should researchers address contradictory data in synthetic yield or characterization?

- Replicate experiments : Ensure consistent reaction conditions (temperature, solvent purity, catalyst loading) .

- Analytical cross-validation : Combine NMR, MS, and elemental analysis to confirm molecular identity .

- By-product analysis : Use LC-MS to identify side products (e.g., over-Boc protection) and adjust stoichiometry .

Q. What mechanistic insights are gained from studying its reactivity in cross-coupling reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.